Andrographolide,(S)

Anti-inflammatory Nitric Oxide Macrophage Biology

Andrographolide (S) is a labdane diterpenoid lactone (CAS 5508-58-7) isolated from Andrographis paniculata, recognized as the primary bioactive constituent driving the plant's anti-inflammatory, antiviral, and immunomodulatory effects. The compound possesses a defined absolute configuration, with the C-14 stereocenter firmly established as S by combined experimental and theoretical vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) methods, resolving previous conflicting assignments.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
Cat. No. B11934043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrographolide,(S)
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O
InChIInChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/t14-,15-,16+,17-,19+,20+/m1/s1
InChIKeyBOJKULTULYSRAS-UQZPWQSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Andrographolide (S): Verified Stereochemistry and Core Labdane Diterpenoid Properties


Andrographolide (S) is a labdane diterpenoid lactone (CAS 5508-58-7) isolated from Andrographis paniculata, recognized as the primary bioactive constituent driving the plant's anti-inflammatory, antiviral, and immunomodulatory effects [1]. The compound possesses a defined absolute configuration, with the C-14 stereocenter firmly established as S by combined experimental and theoretical vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) methods, resolving previous conflicting assignments [2]. This verified stereochemistry is critical for target engagement, as the compound acts as a covalent inhibitor of NF-κB p50 via Michael addition to Cys62, a mechanism dependent on precise molecular geometry [1].

Why Generic Andrographis Diterpenoids Cannot Replace Verified Andrographolide (S) in Scientific Applications


Despite sharing a common ent-labdane scaffold, the principal diterpenoids of Andrographis paniculata—andrographolide, dehydroandrographolide, neoandrographolide, 14-deoxy-11,12-didehydroandrographolide (DDAG), and isoandrographolide—exhibit widely divergent biological potencies and isoform selectivity profiles in head-to-head assays [1]. For instance, neoandrographolide is 4.5-fold less potent than andrographolide in suppressing NO production in activated macrophages [2], while dehydroandrographolide and neoandrographolide each inhibit only a single COX isoform, in contrast to andrographolide's dual COX-1/COX-2 inhibition [1]. Furthermore, the C-14 stereocenter carries functional significance: incorrect configurational assignment has historically led to conflicting mechanistic hypotheses, and synthetic or degraded samples lacking verified (S) configuration may exhibit altered target reactivity [3]. Simple substitution based on plant extract composition or nominal compound class therefore risks irreproducible results.

Quantitative Differentiation Guide: Where Andrographolide (S) Outperforms Closest Analogs in Reproducible Assays


Andrographolide (S) Exhibits 4.5-Fold Stronger NO Suppression Potency Than Neoandrographolide in Primary Macrophages

In a direct head-to-head evaluation, andrographolide (S) suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production in bacillus Calmette-Guérin (BCG)-elicited mouse peritoneal macrophages with an IC50 of 7.9 µM, compared to neoandrographolide which required an IC50 of 35.5 µM in the same assay system [1]. Both compounds were tested over a concentration range of 0.1–100 µM, and the dose-response curves confirmed a concentration-dependent effect for each [1]. The 4.5-fold difference in IC50 translates to a substantially lower effective concentration for andrographolide (S), enabling robust NO suppression at concentrations where neoandrographolide exhibits marginal activity.

Anti-inflammatory Nitric Oxide Macrophage Biology

Andrographolide (S) Delivers Balanced Dual COX-1/COX-2 Inhibition While Dehydroandrographolide and Neoandrographolide Target Only Single Isoforms

In a comparative study evaluating three purified A. paniculata diterpenoids at equimass concentrations (10 µg/mL), andrographolide (S) (AP2, 28.5 µM) markedly inhibited both COX-1 in ionophore A23187-induced human platelets and COX-2 in LPS-stimulated human blood [1]. In contrast, dehydroandrographolide (AP1, 30.1 µM) inhibited only COX-1, while neoandrographolide (AP3, 20.8 µM) inhibited only COX-2 within the same experimental design [1]. This dual-inhibition profile is quantifiably distinct from the single-isoform selectivity of its closest structural analogs, positioning andrographolide (S) as a uniquely balanced COX inhibitor among the natural ent-labdane diterpenoids [1].

Cyclooxygenase Inflammation Isoform Selectivity

Andrographolide (S) Demonstrates Broad-Spectrum Transcriptional Downregulation of Inflammatory Genes Superior to Dehydroandrographolide and Neoandrographolide

In the same head-to-head study, andrographolide (S) (AP2) was identified as the most efficacious compound among the three purified diterpenoids, exhibiting concentration-dependent suppression of TNF-α, IL-6, IL-1β, and IL-10 secretion in LPS-stimulated human blood [1]. Microarray analysis of AP2-treated samples revealed selective downregulation of a broad panel of genes spanning cytokines (TNFSF14, TNF, IL1A), chemokines (CCL8, CXCL11), JAK/STAT signaling (JAK3, STAT5A), TLRs (TLR4, TLR8), and NF-κB (NFKB1), a breadth not observed with AP1 or AP3 under identical conditions [1]. The transcriptional impact was validated by RT-PCR, confirming that andrographolide (S) uniquely engages multiple nodes of the inflammatory signaling network [1].

Gene Expression Transcriptomics Inflammatory Cascade

C-14 (S) Configuration Confirmed by VCD/ECD Analysis Eliminates Stereochemical Uncertainty Present in Legacy Andrographolide Batches

Historical X-ray crystallographic and spectroscopic studies have produced conflicting assignments of the C-14 absolute configuration of andrographolide, with some reports assigning R and others S [1]. A comprehensive 2020 conformational analysis employing theoretical and experimental VCD and ECD methods resolved this ambiguity, unambiguously confirming the 14-S configuration for the naturally occurring bioactive enantiomer [1]. The (S)-designated product is therefore traceable to the structurally verified stereoisomer, eliminating the risk of procuring material of indeterminate or misassigned configuration [1]. This contrasts with generic 'andrographolide' listings that may not specify stereochemical identity, potentially including racemized, epimerized, or incorrectly assigned material.

Stereochemistry Absolute Configuration Quality Control

Optimal Research and Industrial Deployment Scenarios for Andrographolide (S) Based on Verified Comparative Evidence


Anti-Inflammatory Lead Optimization Where Potency Against NO Production Is a Primary Screening Endpoint

Andrographolide (S) is the preferred starting point for medicinal chemistry campaigns targeting NO-mediated inflammation, as its 4.5-fold greater potency over neoandrographolide in activated macrophages [1] enables lower screening concentrations and a wider dynamic range for SAR exploration. The verified 14-S configuration ensures that structure-activity relationships derived from this scaffold are built on the correct stereoisomer, avoiding confounding by misassigned epimers [2].

Dual COX-1/COX-2 Inhibitor Development for Conditions Requiring Balanced Prostanoid Pathway Modulation

Unlike dehydroandrographolide (COX-1 only) and neoandrographolide (COX-2 only) at equivalent mass concentrations, andrographolide (S) uniquely inhibits both COX isoforms in human blood and platelet models [3]. This dual profile supports its use as a chemical probe or lead scaffold for indications such as inflammatory pain where simultaneous COX-1 and COX-2 blockade may be therapeutically advantageous, and as a reference standard for benchmarking synthetic dual inhibitors.

Multi-Gene Transcriptional Profiling Studies in Inflammatory Disease Models

Andrographolide (S) exerts the broadest transcriptional regulatory effect among the major A. paniculata diterpenoids, downregulating genes across cytokine, chemokine, JAK/STAT, TLR, and NF-κB pathways in human blood [3]. This makes it the compound of choice for systems-level studies of inflammation, where investigators require a single agent capable of perturbing multiple signaling nodes simultaneously, rather than combining several narrow-spectrum analogs.

Quality Control and Pharmacopoeial Reference Standard Requiring Defined Absolute Configuration

The (S)-designated product, with its C-14 configuration confirmed by VCD and ECD [2], serves as an ideal reference standard for analytical method validation, HPLC fingerprinting, and pharmacopoeial monograph development. Procurement of configuration-verified material eliminates the risk of using stereochemically ambiguous standards, which is critical for regulatory submissions and batch-to-batch consistency in extract standardization.

Quote Request

Request a Quote for Andrographolide,(S)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.